molecular formula C24H22FNO B12351470 (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone

(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone

Cat. No.: B12351470
M. Wt: 359.4 g/mol
InChI Key: JBPMXQYHIBTESP-UHFFFAOYSA-N
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Description

(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone is a synthetic cannabinoid receptor agonist. It belongs to a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is often used in scientific research to study the effects of cannabinoids on the human body and to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone typically involves the reaction of 1H-indole-3-carboxylic acid with 5-fluoropentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with naphthalene-2-carboxaldehyde under acidic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoropentyl and naphthalenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.

Scientific Research Applications

(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone is used in various scientific research applications, including:

    Chemistry: Studying the chemical properties and reactivity of synthetic cannabinoids.

    Biology: Investigating the effects of cannabinoids on cellular and molecular processes.

    Medicine: Developing new therapeutic agents for conditions such as pain, inflammation, and neurological disorders.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. By activating these receptors, (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone can modulate the activity of neurotransmitters and other signaling molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluoropentyl chain and a naphthalenyl group, which may confer distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids.

Properties

Molecular Formula

C24H22FNO

Molecular Weight

359.4 g/mol

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-naphthalen-2-ylmethanone

InChI

InChI=1S/C24H22FNO/c25-14-6-1-7-15-26-17-22(21-10-4-5-11-23(21)26)24(27)20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16-17H,1,6-7,14-15H2

InChI Key

JBPMXQYHIBTESP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF

Origin of Product

United States

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